1-Phenyl-3-nonanone
Description
1-Phenyl-3-nonanone is an aromatic ketone with the phenyl group attached to the first carbon of a nine-carbon chain (nonanone) and a ketone functional group at the third position. Its molecular formula is C₁₅H₂₀O, with a molecular weight of 216.32 g/mol.
Properties
CAS No. |
56741-23-2 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1-phenylnonan-3-one |
InChI |
InChI=1S/C15H22O/c1-2-3-4-8-11-15(16)13-12-14-9-6-5-7-10-14/h5-7,9-10H,2-4,8,11-13H2,1H3 |
InChI Key |
QQSUQZXKESWTCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-nonanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-nonanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts.
Major Products Formed:
Oxidation: Nonanoic acid and benzoic acid derivatives.
Reduction: 1-Phenyl-3-nonanol or 1-phenyl-nonane.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
1-Phenyl-3-nonanone has diverse applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-nonanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Acetophenone (1-Phenylethanone)
- Molecular Formula : C₈H₈O
- Molecular Weight : 120.15 g/mol
- Key Differences: Acetophenone has a shorter carbon chain (C₂ vs. C₉ in 1-Phenyl-3-nonanone), resulting in lower hydrophobicity and boiling point (202°C vs. estimated ~300°C for this compound). The shorter chain reduces steric hindrance, making acetophenone more reactive in nucleophilic addition reactions. Solubility: Acetophenone is slightly soluble in water, while this compound’s longer chain likely renders it insoluble .
3-Nonanone, 1-hydroxy-4-(phenylsulfonyl)
- Molecular Formula : C₁₅H₂₂O₄S
- Molecular Weight : 298.40 g/mol
- Key Differences: The presence of a hydroxyl (-OH) and sulfonyl (-SO₂) group introduces polarity, enhancing solubility in polar solvents compared to this compound. These functional groups also increase molecular weight by 82 g/mol, altering physical properties like melting/boiling points. Reactivity diverges due to the sulfonyl group’s electron-withdrawing effects, favoring substitution over ketone-specific reactions .
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
- Molecular Formula : C₉H₆ClF₃O
- Molecular Weight : 234.59 g/mol
- Key Differences: Substituted phenyl rings (Cl and CF₃ groups) significantly alter electronic properties. The electron-withdrawing groups reduce electron density at the ketone, slowing nucleophilic additions compared to this compound.
Comparative Data Table
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